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Compound of Interest

Compound Name: Triamylamine

Cat. No.: B147544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental reactivity of triamylamine
with acids, addressing its basicity, reaction thermodynamics, and kinetics. It is designed to be a

valuable resource for professionals in research and development who utilize tertiary amines in

their work.

Core Principles of Triamylamine Basicity
Triamylamine, a tertiary amine with the chemical formula (C₅H₁₁)₃N, acts as a Lewis base due

to the lone pair of electrons on the nitrogen atom. Its reactivity with acids is primarily

characterized by the donation of this electron pair to a proton (Brønsted-Lowry acid) or a Lewis

acid.

The basicity of triamylamine is influenced by a combination of inductive effects and steric

hindrance. The three amyl groups are electron-donating, which increases the electron density

on the nitrogen atom and enhances its basicity compared to ammonia. However, the bulky

nature of the amyl groups creates significant steric hindrance around the nitrogen atom. This

steric crowding can impede the approach of an acid, thereby reducing the amine's effective

basicity, particularly in solution.[1][2][3] This interplay of electronic and steric factors is crucial in

understanding its reaction profile.
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Precise experimental determination of the pKa of triamylamine is not readily available in the

literature. However, computational predictions provide a useful estimate for its basicity.

Compound pKa (Predicted) Reference

Triamylamine 9.99 ± 0.50 [4][5]

Note: The pKa value is for the conjugate acid, triamylammonium.

For context, the experimental pKa of the conjugate acid of the less sterically hindered primary

amine, pentylamine, is 10.21.[6] The lower predicted pKa for triamylamine reflects the

influence of steric hindrance.

Reaction with Brønsted-Lowry Acids: Neutralization
Triamylamine undergoes exothermic neutralization reactions with Brønsted-Lowry acids to

form triamylammonium salts.[7] The general reaction is as follows:

(C₅H₁₁)₃N + HA → [(C₅H₁₁)₃NH]⁺A⁻

Where HA represents a generic acid.

3.1. Reaction with Strong Acids:

With strong acids such as hydrochloric acid (HCl), the reaction is rapid and goes to completion,

forming the corresponding triamylammonium salt.

(C₅H₁₁)₃N + HCl → [(C₅H₁₁)₃NH]⁺Cl⁻

3.2. Reaction with Weak Acids:

The reaction with weak acids, such as carboxylic acids, is an equilibrium process. The position

of the equilibrium depends on the relative strengths of the amine and the acid, as well as the

solvent used. Tertiary amines like triamylamine are known to be effective in the reactive

extraction of carboxylic acids from aqueous solutions.[8]

(C₅H₁₁)₃N + RCOOH ⇌ [(C₅H₁₁)₃NH]⁺[RCOO]⁻
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Reaction with Lewis Acids
As a Lewis base, triamylamine can react with Lewis acids, which are electron-pair acceptors.

A common example is the reaction with boron trifluoride (BF₃), where the nitrogen's lone pair is

donated to the electron-deficient boron atom to form a Lewis acid-base adduct.[9][10]

(C₅H₁₁)₃N + BF₃ → (C₅H₁₁)₃N-BF₃

 (C₅H₁₁)₃N

(C₅H₁₁)₃N-BF₃

+ BF₃

BF₃

Click to download full resolution via product page

Experimental Protocols
5.1. Synthesis of Triamylammonium Chloride

This protocol is adapted from the synthesis of other amine hydrochlorides.

Materials: Triamylamine, concentrated hydrochloric acid, diethyl ether (anhydrous).

Procedure:

Dissolve a known quantity of triamylamine in anhydrous diethyl ether in a flask, under an

inert atmosphere if possible.

Cool the solution in an ice bath.

Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with

constant stirring.

A white precipitate of triamylammonium chloride will form.
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Continue stirring for a period to ensure complete reaction.

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under

vacuum.

5.2. Potentiometric Titration of Triamylamine

Due to the low solubility of triamylamine in water, a non-aqueous titration is recommended.

[11]

Materials: Triamylamine, perchloric acid in glacial acetic acid (standardized titrant), glacial

acetic acid (solvent), crystal violet indicator.

Procedure:

Accurately weigh a sample of triamylamine and dissolve it in glacial acetic acid.

Add a few drops of crystal violet indicator. The solution will appear violet (basic).

Titrate with a standardized solution of perchloric acid in glacial acetic acid until the

endpoint is reached, indicated by a color change to yellowish-green (acidic).

A potentiometric titration using a pH meter with a suitable electrode for non-aqueous

systems can also be employed to determine the equivalence point more accurately.[12]
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5.3. Calorimetric Determination of Enthalpy of Neutralization

This protocol provides a general framework for measuring the heat of reaction between

triamylamine and an acid.[13][14]

Apparatus: Isothermal titration calorimeter (ITC) or a solution calorimeter.

Procedure:

Calibrate the calorimeter using a standard reaction with a known enthalpy change.[13]

Place a known concentration of the acid (e.g., HCl) in the sample cell.
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Load a concentrated solution of triamylamine into the injection syringe.

Initiate a series of injections of the triamylamine solution into the acid solution while

monitoring the heat change.

The resulting data can be analyzed to determine the enthalpy of neutralization (ΔH).

Spectroscopic Characterization of Triamylamine and
its Salts
Spectroscopic methods are essential for characterizing triamylamine and its reaction products.

6.1. NMR Spectroscopy:

¹H NMR of Triamylamine: The proton NMR spectrum of triamylamine is expected to show

characteristic signals for the protons on the amyl chains.[7]

¹³C NMR of Triamylamine: The carbon NMR will show distinct signals for the different

carbon atoms in the amyl groups.[7]

NMR of Triamylammonium Salts: Upon protonation, the signals for the protons and carbons

alpha to the nitrogen will shift downfield due to the deshielding effect of the positive charge

on the nitrogen. For example, in the ¹H NMR of triethylamine hydrochloride, the methylene

protons adjacent to the nitrogen show a significant downfield shift compared to the free base.

[15] A similar effect would be expected for triamylamine hydrochloride.

6.2. FTIR Spectroscopy:

FTIR of Triamylamine: The IR spectrum of triamylamine will show characteristic C-H

stretching and bending vibrations of the alkyl chains.

FTIR of Triamylammonium Salts: Upon salt formation, a broad absorption band typically

appears in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H⁺ stretching

vibration in tertiary ammonium salts. The C-N stretching vibration may also shift.[16][17][18]

[19]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b147544?utm_src=pdf-body
https://www.benchchem.com/product/b147544?utm_src=pdf-body
https://www.benchchem.com/product/b147544?utm_src=pdf-body
https://www.benchchem.com/product/b147544?utm_src=pdf-body
https://www.benchchem.com/product/b147544?utm_src=pdf-body
https://www.benchchem.com/product/b147544?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Triamylamine
https://www.benchchem.com/product/b147544?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Triamylamine
https://m.chemicalbook.com/spectrumen_554-68-7_1hnmr.htm
https://www.benchchem.com/product/b147544?utm_src=pdf-body
https://www.benchchem.com/product/b147544?utm_src=pdf-body
https://www.benchchem.com/product/b147544?utm_src=pdf-body
https://www.researchgate.net/figure/FTIR-spectra-of-adsorbents-before-and-after-cationization-with-a-CHPTAC-and-b-GTMAC_fig3_348670737
https://www.researchgate.net/figure/FTIR-spectra-of-a-salt-b-EG-and-c-DES2_fig3_305213342
https://www.researchgate.net/figure/FT-IR-Spectra-of-polyaniline-emeraldine-salts-and-base-a-PANIPI-b-PANIDN-c_fig8_294424502
https://www.researchgate.net/figure/3D-FTIR-spectra-of-salts-1-4-thermal-decomposition-with-the-heating-rate-of-10-C-min_fig8_346041323
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Products

Triamylamine
((C₅H₁₁)₃N)

Triamylammonium Salt
([(C₅H₁₁)₃NH]⁺A⁻)

Acid
(HA)

Click to download full resolution via product page

Conclusion
Triamylamine exhibits the characteristic basicity of a tertiary amine, readily reacting with a

variety of Brønsted-Lowry and Lewis acids. Its reactivity is moderated by the significant steric

hindrance imposed by the three amyl groups, which influences its pKa and may affect the

kinetics of its reactions. The formation of triamylammonium salts is a key feature of its

chemistry, and these reactions are typically exothermic. While specific quantitative data for

triamylamine is limited, analogies with other long-chain tertiary amines and established

experimental protocols provide a solid framework for its application and further study in

research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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